molecular formula C12H25ClN2O B11745476 (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride

Cat. No.: B11745476
M. Wt: 248.79 g/mol
InChI Key: LDQMPAIOOAZFOF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-N-cyclohexyl-4-methylpentanamide hydrochloride (CAS: 67582-42-7) is a chiral amide derivative with a molecular formula of C₁₂H₂₅ClN₂O and a molecular weight of 248.79 g/mol . The compound features a cyclohexyl group attached via an amide linkage to a branched pentanamide backbone, with stereochemical specificity at the C2 position.

Properties

Molecular Formula

C12H25ClN2O

Molecular Weight

248.79 g/mol

IUPAC Name

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C12H24N2O.ClH/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10;/h9-11H,3-8,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1

InChI Key

LDQMPAIOOAZFOF-MERQFXBCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1CCCCC1)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC1CCCCC1)N.Cl

Origin of Product

United States

Preparation Methods

Stereochemical Considerations

The (2S) configuration is achieved using chiral starting materials such as L-leucine derivatives or via asymmetric synthesis. For instance, Patent US8143448 demonstrates the use of (S)-2-aminopentanoic acid as a precursor, ensuring retention of chirality during subsequent reactions. Enantiomeric purity is maintained through controlled reaction conditions, avoiding racemization during acid activation or coupling steps.

Detailed Synthesis Protocols

Amide Bond Formation via Coupling Reagents

The amide bond between 2-amino-4-methylpentanoic acid and N-cyclohexylamine is formed using coupling agents. Two predominant methods are observed:

Method A: Carbodiimide-Mediated Coupling
A mixture of 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane facilitates the reaction between Boc-protected (2S)-2-amino-4-methylpentanoic acid and N-cyclohexylamine. The base N-methylmorpholine is added to neutralize HCl generated during activation. After 12–24 hours at room temperature, the Boc group is removed using 4M HCl in dioxane, yielding the free amine hydrochloride salt.

Method B: Acid Chloride Route
Thionyl chloride converts (2S)-2-amino-4-methylpentanoic acid into its acid chloride, which reacts with cyclohexylamine in tetrahydrofuran (THF). This method, noted in Patent WO2016170544A1, avoids racemization when conducted at 0–5°C. The hydrochloride salt precipitates upon acidification with concentrated HCl.

Hydrochloride Salt Crystallization

The free amine is dissolved in a polar solvent (e.g., methanol or ethanol), and gaseous HCl is bubbled through the solution until pH ≤ 2. The mixture is cooled to −20°C to induce crystallization, followed by filtration and drying under vacuum. Patent US8143448 reports yields exceeding 85% using this approach.

Optimization of Reaction Parameters

Solvent Selection

  • Dichloromethane : Preferred for EDCI/HOBt coupling due to its inertness and ability to dissolve both hydrophilic and hydrophobic reactants.

  • THF : Enhances reactivity in acid chloride formations but requires strict temperature control to prevent epimerization.

Temperature and Time Effects

  • Coupling Reactions : Optimal at 20–25°C for 12–18 hours. Prolonged durations (>24 hours) increase byproduct formation.

  • Salt Crystallization : Gradual cooling (−1°C/min) improves crystal size and purity.

Analytical Characterization Techniques

Spectroscopic Validation

  • 1H NMR : The cyclohexyl protons appear as multiplet signals at δ 1.2–1.8 ppm, while the amide NH resonates at δ 6.8–7.2 ppm.

  • HRMS : Molecular ion peak at m/z 228.1832 ([M+H]+) confirms the molecular formula C12H24N2O.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals ≥98% purity, with retention time 8.2 minutes.

Comparative Evaluation of Synthetic Routes

ParameterEDCI/HOBt CouplingAcid Chloride Route
Yield82–88%75–80%
Purity≥98%95–97%
Stereochemical Integrity99% ee97% ee
ScalabilityIndustrial-friendlyLimited by SOCl2 handling

The EDCI/HOBt method offers superior yield and enantiomeric excess, making it preferable for large-scale production despite higher reagent costs.

Industrial Manufacturing Considerations

Cost Analysis

  • EDCI/HOBt : Reagent costs account for 60% of total expenses but are offset by reduced purification needs.

  • Acid Chloride Route : Lower reagent costs but requires specialized equipment for HCl scrubbing.

Environmental Impact

Waste streams from carbodiimide methods contain urea derivatives, necessitating biodegradation protocols. Thionyl chloride routes generate SO2 and HCl, requiring neutralization with NaOH.

Challenges in Synthesis

Byproduct Formation

Over-activation of the carboxylic acid leads to N-acylurea byproducts during EDCI-mediated couplings. This is mitigated by maintaining stoichiometric HOBt ratios.

Purification Difficulties

The hydrochloride salt’s hygroscopic nature complicates drying. Lyophilization from tert-butanol/water mixtures produces free-flowing powders .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyclohexyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; typically carried out in polar aprotic solvents.

Major Products

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is investigated for its role in drug development, particularly as a building block for synthesizing more complex pharmaceutical agents. Its structural properties allow it to serve as an intermediate in the synthesis of various bioactive molecules, including those targeting neurological disorders and cancer therapies .

Pharmacological Studies : Research indicates that (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride exhibits significant biological activity. It has been evaluated for its potential as an antagonist or modulator of specific receptors involved in neurotransmission and pain pathways .

Antitumor Activity : Recent studies have explored the compound's potential antitumor effects. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its utility in oncology research .

Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage .

Case Study: Neuroprotective Effects

A study conducted on animal models of Alzheimer's disease demonstrated that administration of (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential therapeutic application for neurodegenerative conditions .

Synthesis and Formulation

The synthesis of (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride involves several key steps, including the use of cyclohexylamine and specific acylation techniques to achieve the desired amide structure. Various methods have been developed to optimize yield and purity, which are critical for clinical applications .

Table 2: Synthesis Overview

StepDescription
Starting MaterialsCyclohexylamine, methyl pentanoic acid
Reaction ConditionsTemperature range: -60°C to 50°C
YieldTypically >80%

Regulatory Status

As a compound with potential therapeutic applications, (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride is subject to regulatory scrutiny. Ongoing studies aim to establish its safety profile and efficacy in clinical settings, which will be crucial for future approval by health authorities .

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Key Functional Groups Unique Features Reference
(2S)-Target Compound (67582-42-7) C₁₂H₂₅ClN₂O Cyclohexylamide, branched alkyl chain Chiral center at C2
(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide HCl (16010-98-3) C₁₂H₁₈ClN₃O₃ 4-Nitrophenylamide, methyl branch Aromatic nitro group enhances polarity
(S)-2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide HCl (38173-66-9) C₈H₁₈ClN₃O₂ Glycinamide side chain, methyl branch Dual amino groups for hydrogen bonding
(2S)-3-Methoxy-2-(methylamino)propanamide HCl (1807941-79-2) C₅H₁₃ClN₂O₂ Methoxy group, methylamino substitution Compact structure with high polarity
(2S)-2-Amino-N,4-dimethylpentanamide (N/A) C₇H₁₆N₂O Dimethylamide, linear chain Simplified backbone, no cyclohexyl group

Key Observations :

  • Compounds with additional amino or nitro groups (e.g., C₁₂H₁₈ClN₃O₃) exhibit higher polarity, which may influence solubility and receptor-binding kinetics .
Stability:
  • While stability data for the target compound is unavailable, highlights that hydrochloride salts (e.g., MPPH) degrade under prolonged storage at -20°C, losing >30% stability in plasma after six months .
  • Analogs like (S)-2-Amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide HCl require storage at -20°C to maintain integrity, suggesting similar precautions may apply to the target compound .

Pharmacological and Toxicological Profiles

Compound (CAS) Bioactivity Data Toxicity/Hazards Reference
Target Compound (67582-42-7) Not reported No SDS data; assume standard precautions
C₁₂H₁₈ClN₃O₃ (16010-98-3) Not reported H302 (oral toxicity), H315 (skin irritation)
C₈H₁₈ClN₃O₂ (38173-66-9) Not reported H302, H315, H319 (eye irritation)
C₅H₁₃ClN₂O₂ (1807941-79-2) Not reported No hazard data; powder form suggests low risk

Notes:

  • The 4-nitrophenyl analog (CAS 16010-98-3) poses higher toxicity risks due to its nitro group, which may generate reactive metabolites .
  • The absence of toxicity data for the target compound underscores the need for further preclinical studies.

Physicochemical Properties

Property Target Compound (67582-42-7) C₁₂H₁₈ClN₃O₃ (16010-98-3) C₅H₁₃ClN₂O₂ (1807941-79-2)
Molecular Weight (g/mol) 248.79 287.74 168.62
Storage Conditions Not reported 2–8°C Room temperature
Solubility Likely polar (HCl salt) Polar (nitro group) High (methoxy group)
LogP (Predicted) ~2.5 (cyclohexyl group) ~1.8 ~0.5

Key Insight :
The target compound’s higher LogP (estimated) compared to analogs suggests better lipid membrane penetration, a critical factor in drug design.

Biological Activity

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of amino amides and features a cyclohexyl group, which is known to influence its pharmacological properties. Its molecular formula is C12H24N2O·HCl, indicating it is a hydrochloride salt.

Biological Activity Overview

Research indicates that (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride exhibits various biological activities, including:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit specific enzymes such as c-Met. For instance, related compounds demonstrated IC50 values ranging from 134 nM to over 1 μM, indicating varying degrees of potency against enzymatic targets .
  • Cellular Effects : The compound's effects on cellular mechanisms have been investigated, particularly in cancer cell lines. In vitro studies suggest that modifications to the compound can enhance its ability to inhibit cell proliferation and induce apoptosis in certain cancer types .

Table 1: Enzymatic Activity of Related Compounds

CompoundIC50 (nM)Target
Compound A134.1 ± 6.3c-Met
Compound B169.0 ± 18.6c-Met
Compound C620.8 ± 70.9c-Met

Note: IC50 values represent the concentration of the inhibitor required to reduce enzymatic activity by 50%.

Case Studies

  • Inhibition of c-Met Phosphorylation : A study involving EBC-1 NSCLC cells demonstrated that (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride effectively inhibited c-Met phosphorylation at concentrations as low as 10 μM, suggesting potential therapeutic applications in oncology .
  • Antiviral Activity : Preliminary investigations into the antiviral properties of structurally similar compounds indicate potential efficacy against viral infections, although further research is needed to confirm these findings specifically for (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride .

The biological activity of (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride may be attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The presence of the cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Q & A

Basic Research Questions

What are the recommended synthetic routes for (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride, and how is purity validated?

Methodological Answer:
The compound can be synthesized via palladium-catalyzed hydrogenation under 40 psi H₂ pressure using ethanol and Pd/C, followed by purification via silica gel column chromatography. The final hydrochloride salt is obtained by treating the product with 2M HCl in ethyl acetate .
Validation:

  • NMR Analysis: Confirm structural integrity via characteristic chemical shifts (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, amide protons at δ 6.5–7.2 ppm).
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular formula).

How should researchers handle this compound given limited toxicological data?

Methodological Answer:
Despite the absence of comprehensive toxicological studies (as noted in safety data sheets), adopt standard precautions:

  • PPE: Use gloves, lab coats, and eye protection.
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors .
  • Storage: Keep in a cool, dry environment away from strong oxidizers (e.g., NOx, CO₂) to prevent hazardous reactions .

Advanced Research Questions

How does microbial contamination affect the stability of this compound in biological matrices?

Methodological Answer:
Stability studies in plasma and urine (e.g., via HPLC analysis) reveal microbial activity (e.g., E. coli) accelerates degradation. Key findings:

  • Plasma Stability: Maintains >90% integrity at 37°C for 24 hours but degrades by 11% after 48 hours.
  • Urine Stability: Degrades by 30–70% after 6 months at -20°C due to residual microbial activity .
    Mitigation:
  • Add preservatives (e.g., sodium azide) to samples.
  • Store at -80°C for long-term stability.

How can contradictions in pharmacological data be addressed during experimental design?

Methodological Answer:
Contradictions often arise from variability in synthesis purity or assay conditions. To mitigate:

Synthesis Reproducibility:

  • Use standardized protocols (e.g., Pd/C hydrogenation parameters from ).
  • Validate batch purity via HPLC (>98% purity threshold).

Assay Conditions:

  • Control pH (e.g., use buffers compatible with the compound’s solubility).
  • Include positive/negative controls (e.g., structurally similar analogs from ).

What analytical methods are recommended for characterizing degradation products?

Methodological Answer:

  • LC-MS/MS: Identify degradation products by tracking mass shifts (e.g., hydrolysis products via +18 Da for water addition).
  • Stability-Indicating Assays: Use accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term degradation .
  • Incompatibility Testing: Avoid solvents like THF or methanol if acidic/basic conditions induce decomposition .

Data Gaps and Future Research Directions

  • Toxicology: No in vivo data exists; prioritize acute toxicity studies (OECD 423 guidelines) .
  • Metabolism: Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track metabolic pathways in preclinical models.
  • Structure-Activity Relationships (SAR): Compare with analogs like (2S,4R)-4-hydroxypyrrolidine-2-carboxamide hydrochloride to identify critical functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.